1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC16491875
Molecular Formula: C9H8F5NO
Molecular Weight: 241.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F5NO |
|---|---|
| Molecular Weight | 241.16 g/mol |
| IUPAC Name | 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2 |
| Standard InChI Key | WKURNLWGWJCHGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine consists of a phenyl ring substituted at the para position with a difluoromethoxy group (–O–CF₂H). Attached to this aromatic system is a trifluoroethylamine group (–CH₂–C(CF₃)–NH₂). The presence of multiple fluorine atoms introduces strong electronegativity and lipophilicity, which are critical for interactions in biological systems . The hydrochloride salt form further modifies solubility and crystallinity, making it preferable for laboratory handling .
Stereochemical Considerations
While no explicit stereochemical data is available for this compound, the amine group’s configuration (primary amine) suggests potential for hydrogen bonding, which may influence its reactivity and biological activity. The difluoromethoxy group’s electron-withdrawing nature also affects the aromatic ring’s electronic density, potentially directing electrophilic substitution reactions .
Systematic and Common Names
The IUPAC name 1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine systematically describes the compound’s structure. Alternative designations include its CAS registry number (1443980-11-7) and vendor-specific codes such as OMXX-287467-01 or 2554DR . The hydrochloride salt is distinguished by the addition of hydrochloride to the name and the molecular formula C₉H₉ClF₅NO .
Physicochemical Properties
Basic Characteristics
The compound’s physicochemical profile is defined by its fluorine-rich structure:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₉H₈F₅NO | C₉H₉ClF₅NO |
| Molecular Weight (g/mol) | 241.16 | 277.62 |
| Appearance | Not Reported | White to off-white powder |
| Storage Temperature | Not Reported | 4°C |
The hydrochloride salt’s crystalline powder form and refrigerated storage requirements suggest hygroscopicity or thermal instability in the free base .
Spectroscopic and Chromatographic Data
While specific spectral data (e.g., NMR, IR) are absent from available sources, the canonical SMILES string C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F provides insight into connectivity and functional groups. The InChIKey WKURNLWGWJCHGM-UHFFFAOYSA-N further aids in database searches and computational modeling.
Synthesis and Manufacturing
Challenges in Fluorination
Incorporating fluorine atoms demands specialized reagents (e.g., DAST for fluorination) and anhydrous conditions to avoid hydrolysis. The difluoromethoxy group’s stability under reaction conditions is a critical consideration, as unintended defluorination could yield byproducts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume